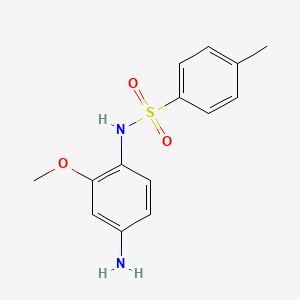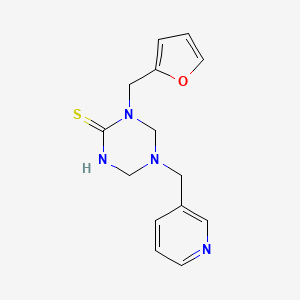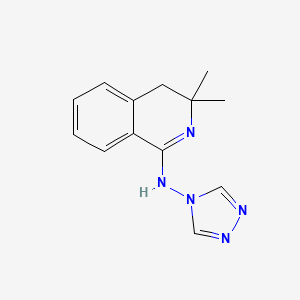![molecular formula C20H22N2O2 B5867149 N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for breaking down the endocannabinoid anandamide, which is involved in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, URB597 increases the levels of anandamide, leading to potential therapeutic effects.
作用機序
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide works by inhibiting the FAAH enzyme, which is responsible for breaking down anandamide. Anandamide is an endocannabinoid that binds to the cannabinoid receptors in the body, leading to various physiological effects. By inhibiting FAAH, N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide increases the levels of anandamide, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has been shown to increase the levels of anandamide in various tissues, including the brain, liver, and adipose tissue. This increase in anandamide levels has been associated with analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has several advantages for lab experiments, including its potency and selectivity for FAAH. It is also relatively stable and can be administered in various forms, including intraperitoneal injection and oral administration. However, N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has some limitations, including its short half-life and potential off-target effects.
将来の方向性
There are several future directions for the study of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide. One area of interest is the development of more potent and selective FAAH inhibitors. Another area of interest is the investigation of the potential therapeutic effects of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide in various disease models, including chronic pain, inflammation, and addiction. Additionally, the development of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide derivatives with improved pharmacokinetic properties may lead to the development of new therapeutic agents.
合成法
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenylboronic acid with 4-bromobutanoyl chloride in the presence of a base to form the intermediate. The intermediate is then treated with a reducing agent to yield N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide.
科学的研究の応用
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has been extensively studied for its potential therapeutic effects in various disease models. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has also been investigated for its potential use in the treatment of drug addiction and alcoholism.
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-5-19(23)21-18-10-8-16(9-11-18)20(24)22-13-12-15-6-3-4-7-17(15)14-22/h3-4,6-11H,2,5,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJNEWQOXXTQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-hydroxy-2-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5867066.png)
![2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5867067.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5867069.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5867077.png)
![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5867088.png)

![N-(2-aminoethyl)-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5867105.png)


![2,4-dimethoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5867111.png)



